(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
(6-cyclobutyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCCJVUVYHPIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[1,2-b]pyrazole Core
The compound is compared below with two analogs that share the imidazo[1,2-b]pyrazole scaffold but differ in substituent groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Cyclobutyl vs. Cyclopentyl Substitution: The cyclopentyl analog (CAS 2098026-18-5) replaces the methyl group at position 1 with a bulkier cyclopentyl ring, increasing molecular weight by ~14 g/mol compared to the target compound. The cyclobutyl group in the target compound introduces a smaller, strained ring system, which could influence conformational flexibility and metabolic stability .
Propargyl Substitution: The propargyl-substituted analog (CAS 2098058-53-6) replaces the methyl group with a prop-2-yn-1-yl moiety. However, the propargyl group may increase reactivity and oxidative instability .
Methanamine Position :
- All three compounds retain the methanamine group at position 7, suggesting a conserved role in hydrogen bonding or interaction with biological targets.
Biological Activity
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biomolecules, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- CAS Number : 2097945-94-1
This compound exhibits notable biochemical properties that influence its biological activity:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. This interaction suggests that it may modulate metabolic pathways significantly .
- Cellular Effects : The compound has been shown to influence cellular functions by modulating signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and altering metabolic processes.
- Signal Transduction Modulation : The compound can affect gene expression and cellular metabolism through its impact on signaling pathways.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
Study 1: Inhibition of Protein Aggregation
A study focused on protein aggregation inhibitors for ALS therapy identified compounds similar to this compound that showed protective effects against toxicity caused by mutant SOD1. The study highlighted that modifications to the pyrazole scaffold could enhance potency and pharmacological properties .
Study 2: JAK2 Inhibition
Research has indicated that imidazo-pyrrolopyridines exhibit potent JAK2 inhibitory activity. While this study did not focus directly on our compound, it demonstrates the relevance of imidazo derivatives in targeting kinase pathways, suggesting potential applications for this compound in similar therapeutic contexts .
Data Table: Biological Activity Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
